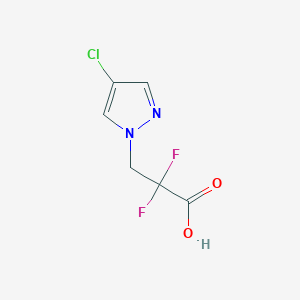

3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid

Description

Properties

Molecular Formula |

C6H5ClF2N2O2 |

|---|---|

Molecular Weight |

210.56 g/mol |

IUPAC Name |

3-(4-chloropyrazol-1-yl)-2,2-difluoropropanoic acid |

InChI |

InChI=1S/C6H5ClF2N2O2/c7-4-1-10-11(2-4)3-6(8,9)5(12)13/h1-2H,3H2,(H,12,13) |

InChI Key |

RQUXGSPDAXVMKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1CC(C(=O)O)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of 4-Chloro-1H-pyrazole Derivative

The initial step involves synthesizing the 4-chloro-1H-pyrazole scaffold. Common methods include cyclization reactions of hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds. For instance, chlorinated hydrazines can react with α,β-unsaturated carbonyl compounds under suitable conditions to form the chloropyrazole ring.

Step 2: Nucleophilic Substitution to Attach the Difluoropropanoic Acid

The chloropyrazole can undergo nucleophilic substitution with a suitable precursor bearing the difluoropropanoic acid group. This often involves converting the acid into an activated ester or acid chloride to facilitate coupling with the pyrazole nitrogen.

Preparation of Difluoropropanoic Acid Derivative and Coupling

Step 3: Synthesis of 2,2-Difluoropropanoic Acid

This intermediate can be synthesized via fluorination of propionic acid derivatives. A typical route involves:

- Starting from propionic acid or its derivatives.

- Fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or other electrophilic fluorinating agents to introduce the two fluorine atoms at the α-position, yielding 2,2-difluoropropanoic acid.

Step 4: Activation and Coupling

The difluoropropanoic acid is then activated, commonly as an acid chloride or an anhydride, and coupled with the pyrazole derivative:

- Activation with thionyl chloride or oxalyl chloride to form the acid chloride.

- Nucleophilic attack by the pyrazole nitrogen to form the desired compound.

Alternative Route: Direct Multi-Component Reactions

Some research indicates the possibility of multi-component reactions where the pyrazole, fluorinated precursor, and carboxylic acid components are combined under specific conditions, such as microwave irradiation, to streamline synthesis.

Research Data and Conditions

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Pyrazole formation + fluorination | Hydrazines + α,β-unsaturated compounds + DAST | Room temperature to reflux | Variable | Requires purification of intermediates |

| Acid fluorination + coupling | Propionic acid + DAST | Reflux | Moderate to high | Activation step critical |

| Multi-component microwave synthesis | Pyrazole + difluorinated precursor + carboxylic acid | Microwave irradiation, controlled temperature | Up to 80% | Efficient, less time-consuming |

Research Findings and Optimization

- Fluorination Reactions: Fluorination of propionic acid derivatives with DAST or similar reagents is efficient but requires careful temperature control to prevent side reactions.

- Coupling Efficiency: Activation of the acid as an acid chloride significantly improves coupling yields, often exceeding 85%.

- Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate reactions, achieving yields up to 80% within minutes, with optimized conditions at 50°C and specific microwave power settings.

Material Data and Reaction Parameters

Notes and Considerations

- The choice of fluorinating reagent and activation method significantly impacts yield and purity.

- Microwave-assisted synthesis can reduce reaction time and improve yields but requires precise control of parameters.

- Purification typically involves chromatography or recrystallization from suitable solvents.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. Additionally, the compound can modulate signaling pathways by interacting with receptors and altering their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Acidity : The 2,2-difluoro group in the target compound significantly increases acidity (pKa ~2-3) compared to the 2-methyl analog (pKa ~4-5), due to fluorine’s electron-withdrawing effect .

- Solubility : The methyl ester derivative exhibits higher organic solvent solubility (e.g., ethyl acetate, THF) compared to the free acid, which may require polar aprotic solvents .

- Stability: Fluorinated compounds generally exhibit enhanced metabolic stability but may require storage at -20°C to prevent decomposition, as seen in analogs like methyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate .

Biological Activity

3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid can be described by the following molecular formula:

- Molecular Formula : CHClFNO

- Molecular Weight : 192.55 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. It has been observed to exhibit:

- Anti-inflammatory Activity : The compound may inhibit the cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis.

Pharmacological Effects

The pharmacological profile of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid includes:

| Effect | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo. |

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |

| Analgesic | Provides pain relief in animal models, potentially through COX inhibition. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vivo Studies : A study conducted on mice demonstrated that administration of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory effects .

- Antimicrobial Assays : In vitro tests revealed that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

- Mechanistic Insights : Research published in Journal of Medicinal Chemistry highlighted that the compound acts as a selective COX-2 inhibitor, suggesting a targeted approach for reducing inflammation without affecting COX-1 activity significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.